

A Comparative Spectroscopic Guide to 6-Bromo-2-(methylthio)benzo[d]thiazole

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Compound of Interest

Compound Name:	6-Bromo-2-(methylthio)benzo[d]thiazole
Cat. No.:	B1289472

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This guide provides a comparative analysis of the spectroscopic data for **6-Bromo-2-(methylthio)benzo[d]thiazole**, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its structural characterization through various spectroscopic techniques. For comparative purposes, data for the closely related, unbrominated analogue, 2-(methylthio)benzo[d]thiazole, is also presented.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **6-Bromo-2-(methylthio)benzo[d]thiazole** and its unbrominated counterpart. While complete experimental data for the brominated compound is not publicly available, predicted values based on analogous structures are provided for a comprehensive comparison.

Table 1: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z)
6-Bromo-2-(methylthio)benzo[d]thiazole	C ₈ H ₆ BrNS ₂	260.17	258.91 (M ⁺ , 100.0%), 260.91 (M ⁺ +2, 97.3%) [1]
2-(methylthio)benzo[d]thiazole	C ₈ H ₇ NS ₂	181.28	Consistent with structure[2]

Table 2: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

Predicted data for **6-Bromo-2-(methylthio)benzo[d]thiazole** is based on the analysis of 2-(methylthio)benzothiazole and other 6-substituted benzothiazole derivatives.

Compound	Solvent	Chemical Shift (δ) ppm
6-Bromo-2-(methylthio)benzo[d]thiazole (Predicted)	CDCl ₃	~2.7 (s, 3H, -SCH ₃), ~7.5-7.9 (m, 3H, Ar-H)
2-(methylthio)benzo[d]thiazole (Experimental)	-	Consistent with structure[2]

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Predicted data for **6-Bromo-2-(methylthio)benzo[d]thiazole** is based on known substituent effects on the benzothiazole ring system.

Compound	Solvent	Chemical Shift (δ) ppm
6-Bromo-2-(methylthio)benzo[d]thiazole (Predicted)	CDCl ₃	~15 (-SCH ₃), ~115-155 (Ar-C), ~165 (C=N)
2-(methylthio)benzo[d]thiazole	-	No data available

Table 4: Infrared (IR) Spectroscopy Data (Predicted Functional Group Region)

Compound	Key Absorptions (cm ⁻¹)
6-Bromo-2-(methylthio)benzo[d]thiazole (Predicted)	~3100-3000 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600-1450 (C=C and C=N ring stretching), ~800-850 (C-H out-of-plane bending for substituted benzene), ~700-600 (C-S stretch)
2-(methylthio)benzo[d]thiazole	No data available

Experimental Protocols

Synthesis of **6-Bromo-2-(methylthio)benzo[d]thiazole**

A detailed experimental procedure for the synthesis of **6-Bromo-2-(methylthio)benzo[d]thiazole** has been reported.^{[3][4]} The synthesis involves the bromination of 2-(methylthio)benzo[d]thiazole.

Materials:

- 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol)
- Methanol (50 ml)
- Bromine (1.5 ml)
- Ice-cold methanol

Procedure:

- Suspend 2-(methylthio)benzo[d]thiazole in methanol.
- Add pure bromine dropwise in small portions (5 drops every 20 minutes) to the suspension.
- Stir the solution extensively for 8 hours from the beginning of the reaction.
- Separate the resulting precipitate from the reaction mixture.

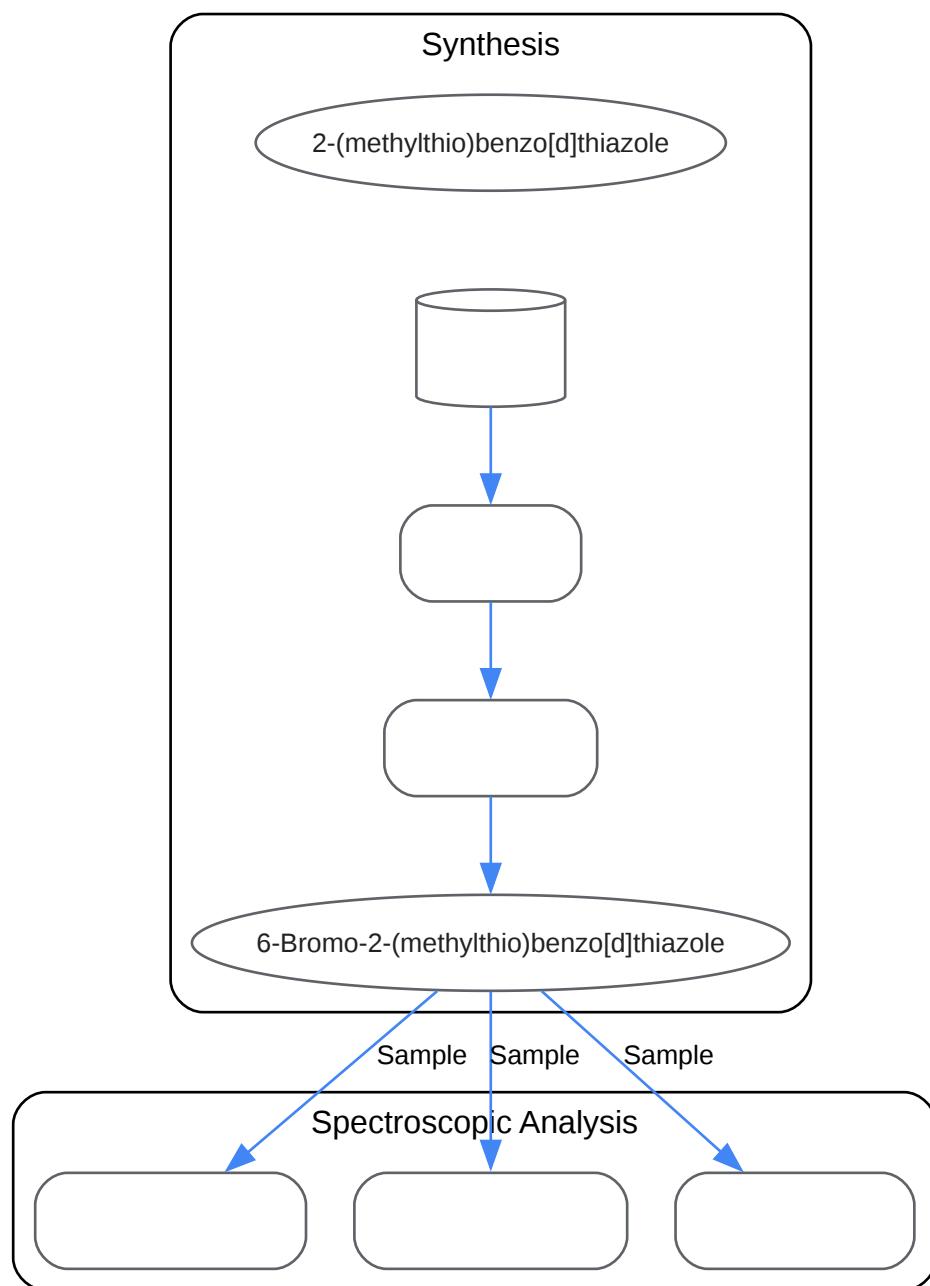
- Wash the precipitate with three portions of ice-cold methanol (50 ml each).
- Crystallize the white solid residue from absolute ethanol to obtain single crystals.

The reported melting point for the product is 98-101°C.[\[3\]](#)

Visualizations

Diagram 1: Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of **6-Bromo-2-(methylthio)benzo[d]thiazole**.



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Caption: Synthesis and analysis workflow for **6-Bromo-2-(methylthio)benzo[d]thiazole**.

This guide provides a foundational understanding of the spectroscopic properties of **6-Bromo-2-(methylthio)benzo[d]thiazole**. The inclusion of data from its unbrominated analogue offers valuable context for researchers engaged in the synthesis and characterization of novel

benzothiazole derivatives. The provided experimental protocol serves as a practical resource for the preparation of this important chemical intermediate.

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